

# Application Notes & Protocols: Standard Operating Procedure for G108 Stability Testing

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## Compound of Interest

Compound Name: G108

Cat. No.: B1192761

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive standard operating procedure (SOP) for conducting stability testing of the hypothetical therapeutic protein **G108**. The protocols outlined below are based on established principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.

## Purpose

The purpose of this document is to establish a standardized procedure for the stability testing of **G108** drug substance and drug product. This SOP ensures that all stability studies are conducted in a consistent and controlled manner to generate reliable data on the shelf life and storage conditions of **G108**.

## Scope

This SOP applies to all personnel involved in the stability testing of **G108**, including those in Quality Control, Quality Assurance, and Research and Development. It covers the procedures for sample handling, storage, testing, and data analysis for long-term, accelerated, and stress condition stability studies.

## Responsibilities

- Quality Control (QC): Responsible for conducting all analytical testing of stability samples at the specified time points, documenting the results, and reporting any out-of-specification (OOS) results.
- Quality Assurance (QA): Responsible for reviewing and approving stability protocols and reports, ensuring compliance with cGMP and ICH guidelines, and managing stability sample inventory.
- Research and Development (R&D): Responsible for designing the initial stability protocols for new formulations or manufacturing processes of **G108**.

## Experimental Protocols

### Materials and Equipment

- Validated stability-indicating analytical methods (e.g., size-exclusion chromatography (SEC-HPLC), reverse-phase HPLC (RP-HPLC), sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), enzyme-linked immunosorbent assay (ELISA))
- ICH-compliant stability chambers
- Calibrated laboratory equipment (pH meters, balances, etc.)
- **G108** drug substance and drug product samples
- Appropriate laboratory glassware and consumables

### Sample Handling and Storage

- Stability studies should be performed on at least three primary batches of **G108**, representative of the manufacturing process.[\[1\]](#)[\[2\]](#)
- Samples should be stored in containers that simulate the proposed marketing pack.[\[3\]](#)
- A sufficient quantity of samples should be stored to allow for testing at all planned time points.
- Samples are to be placed into the stability chambers under the conditions specified in the stability protocol.

## Stability Study Conditions and Testing Frequency

The following storage conditions and testing frequencies are to be applied for **G108** stability studies:

Table 1: Stability Study Conditions for **G108**

Study Type	Storage Condition	Minimum Duration	Testing Frequency
Long-Term	5°C ± 3°C	12 months	0, 3, 6, 9, 12 months
Accelerated	25°C ± 2°C / 60% RH ± 5% RH	6 months	0, 3, 6 months
Stress	40°C ± 2°C / 75% RH ± 5% RH	6 months	0, 1, 3, 6 months

Testing at each time point should be performed within a specified window (e.g., ± 7 days for long-term studies).[3]

## Analytical Testing Parameters

The stability of **G108** will be monitored by assessing a range of quality attributes.[4] The following tests should be performed at each stability time point:

Table 2: Analytical Testing Plan for **G108** Stability

Test Parameter	Acceptance Criteria	Analytical Method
Physical		
Appearance	Clear to slightly opalescent, colorless liquid, essentially free of visible particles	Visual Inspection
pH	6.0 - 6.5	pH Meter
Chemical		
Protein Concentration	9.0 - 11.0 mg/mL	UV-Vis Spectroscopy
Purity/Impurity	≥ 98.0% main peak	SEC-HPLC
No new impurity peaks > 0.5%	RP-HPLC	
Identity	Conforms to reference standard	SDS-PAGE / Western Blot
Biological		
Potency	80 - 125% of reference standard	Cell-based Bioassay

Significant changes, such as a 5% change in assay value from the initial result, require investigation.[5]

## Data Presentation

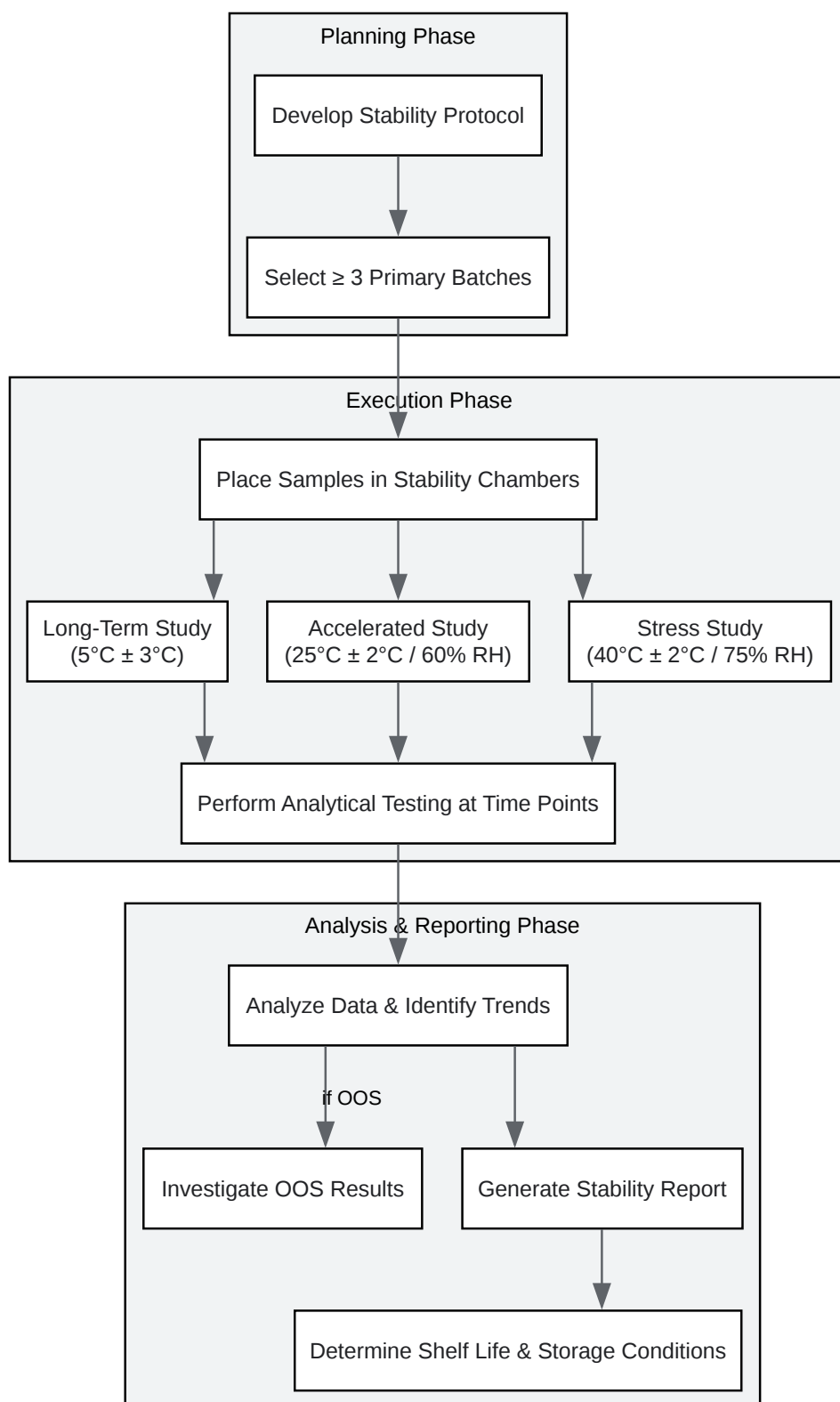
All quantitative data generated from the stability studies should be summarized in a tabular format to facilitate trend analysis and comparison.

Table 3: Example Stability Data Summary for **G108** (Long-Term Study at 5°C)

Time Point (Months)	Appearance	pH	Protein Conc. (mg/mL)	Purity (% Main Peak)	Potency (%)
0	Pass	6.2	10.1	99.5	105
3	Pass	6.2	10.0	99.4	102
6	Pass	6.3	9.9	99.2	98
9	Pass	6.3	9.8	99.1	95
12	Pass	6.4	9.7	99.0	92

## Visualization of Workflow

The following diagram illustrates the overall workflow for the **G108** stability testing program.



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